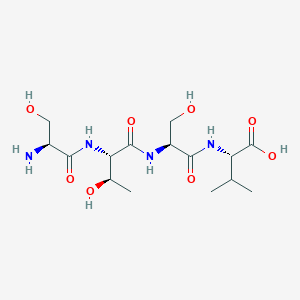![molecular formula C23H29NO4 B12520832 Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate CAS No. 820210-86-4](/img/structure/B12520832.png)
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a xanthene core, which is a tricyclic aromatic system, and is functionalized with an ethyl carbamate group. The presence of the methoxy group on the xanthene ring adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyxanthone with ethyl carbamate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The xanthene core can be reduced under specific conditions.
Substitution: The ethyl carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxanthene derivatives.
Applications De Recherche Scientifique
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, potentially disrupting cellular processes. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthene derivatives: Compounds with similar xanthene cores but different functional groups.
Carbamate derivatives: Compounds with carbamate groups attached to various aromatic systems.
Uniqueness
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is unique due to its specific combination of a xanthene core with an ethyl carbamate group and a methoxy substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
820210-86-4 |
|---|---|
Formule moléculaire |
C23H29NO4 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
ethyl N-butyl-N-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate |
InChI |
InChI=1S/C23H29NO4/c1-4-6-15-24(23(25)27-5-2)16-14-17-18-10-7-8-12-20(18)28-22-19(17)11-9-13-21(22)26-3/h7-13,17H,4-6,14-16H2,1-3H3 |
Clé InChI |
CQQXPMJTXKJILI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCC1C2=C(C(=CC=C2)OC)OC3=CC=CC=C13)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


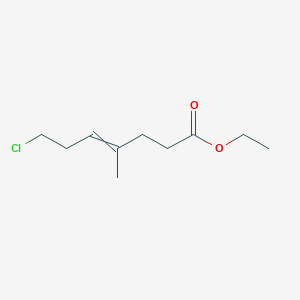
![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)

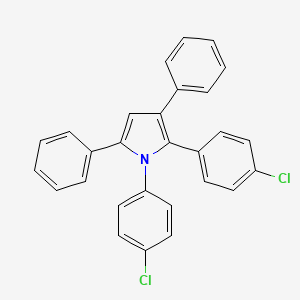
![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)

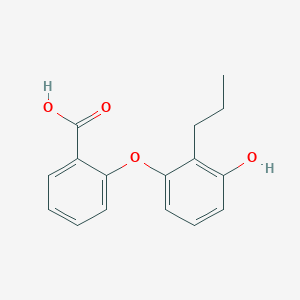
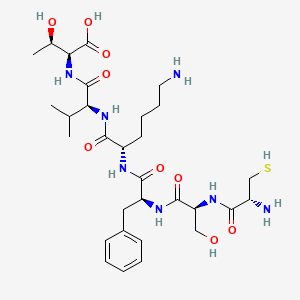
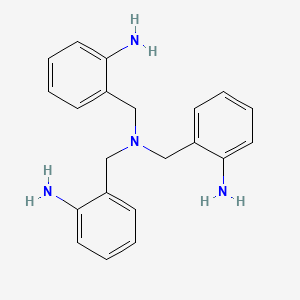

![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
